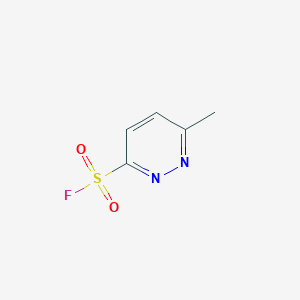
6-Methylpyridazine-3-sulfonyl fluoride
Descripción general
Descripción
6-Methylpyridazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Mecanismo De Acción
Target of Action
Sulfonyl fluoride compounds have been shown to serendipitously label histidine residues in proteins . This suggests that 6-Methylpyridazine-3-sulfonyl fluoride may interact with proteins containing histidine residues.
Mode of Action
It is known that sulfonyl fluoride compounds can participate in sulfonyl exchange chemistry, enabling the rational design of irreversible inhibitors targeting tyrosine, lysine, serine, and threonine . This suggests that this compound may act as an irreversible inhibitor, binding covalently to its targets and disrupting their function.
Análisis Bioquímico
Biochemical Properties
6-Methylpyridazine-3-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, particularly those involved in sulfonylation reactions . The compound interacts with enzymes by forming covalent bonds with the active sites, thereby inhibiting their activity. This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing potential therapeutic agents.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by inhibiting key enzymes involved in metabolic pathways, leading to changes in cellular energy production and overall cell function . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, forming covalent bonds that inhibit their activity . This inhibition can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in enzyme activity, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it can lead to toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfonylation reactions . The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, affecting various biochemical pathways and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazine-3-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into the pyridazine ring. One common method is the reaction of 6-methylpyridazine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylpyridazine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
6-Methylpyridazine-3-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Biological Studies: It is employed in the study of enzyme inhibitors and other biological targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylpyridazine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
6-Methylpyridazine-3-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl fluoride group.
Uniqueness
6-Methylpyridazine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its sulfonamide and sulfonate counterparts. This makes it a valuable compound in the development of enzyme inhibitors and other biologically active molecules .
Propiedades
IUPAC Name |
6-methylpyridazine-3-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-3-5(8-7-4)11(6,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFYOBNNNSHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936322-04-1 | |
| Record name | 6-methylpyridazine-3-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


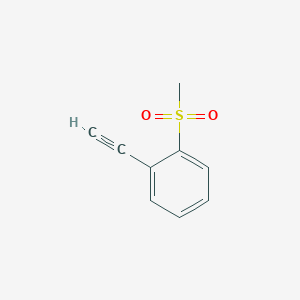
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)
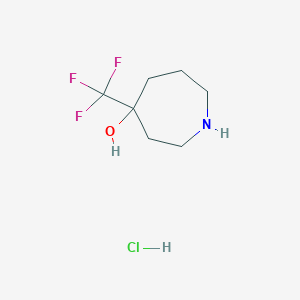
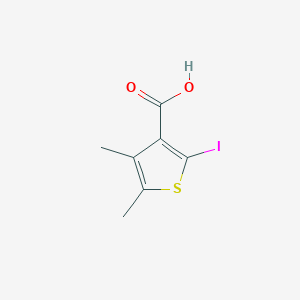
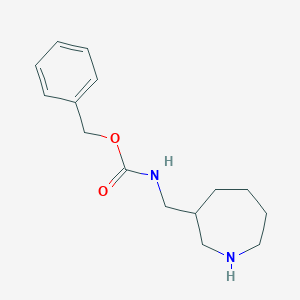

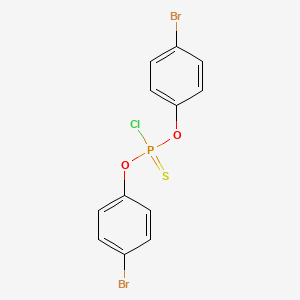
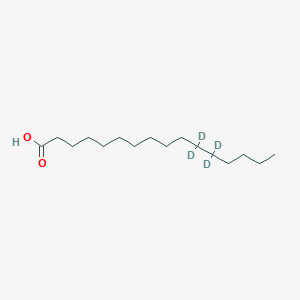
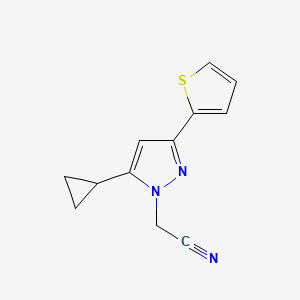
![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)
![3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1459834.png)
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
